molecular formula C10H11N3S2 B5740063 N'-1,3-benzothiazol-2-yl-N,N-dimethylthiourea

N'-1,3-benzothiazol-2-yl-N,N-dimethylthiourea

Cat. No. B5740063
M. Wt: 237.3 g/mol
InChI Key: SHKIAKVYCNVNHP-UHFFFAOYSA-N
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Description

Benzothiazole (BT) is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . BT derivatives are manufactured worldwide for a wide variety of applications . They have been investigated extensively and associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can be synthesized via hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structure. For example, some synthesized compounds were characterized by FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .

Scientific Research Applications

Optical Materials

Benzothiazole derivatives, including BT-DMTU, have been studied for their optical properties. Researchers have explored their potential as components in optical devices, sensors, and luminescent materials . These applications arise from the compound’s electronic structure and its ability to absorb and emit light.

Biological Activities

BT-DMTU exhibits diverse biological activities, making it an intriguing subject for research:

a. Antifungal Activity: Studies have highlighted BT-DMTU’s antifungal properties. It has shown efficacy against fungal pathogens, making it a potential candidate for antifungal drug development .

b. Antiprotozoal Activity: BT-DMTU has also demonstrated antiprotozoal effects. Researchers have investigated its activity against protozoan parasites, which could be relevant for combating diseases caused by these organisms .

c. Antimicrobial Activity: The compound exhibits antimicrobial properties, suggesting its potential as an antibacterial or antiviral agent. Further studies are needed to explore its mechanism of action and specificity .

d. Anticancer Potential: BT-DMTU has been evaluated for its anticancer properties. Researchers have investigated its effects on cancer cell lines, including its cytotoxicity and potential as a chemotherapeutic agent .

e. Anticonvulsant Properties: Studies have explored BT-DMTU’s anticonvulsant activity. Its effects on neuronal excitability and seizure control are of interest .

f. Antihypertensive Effects: BT-DMTU may have antihypertensive properties. Researchers have investigated its impact on blood pressure regulation and vascular function .

g. Antidiabetic Potential: The compound has been studied for its potential in managing diabetes. Its effects on glucose metabolism and insulin sensitivity are areas of interest .

h. Anti-Inflammatory Activity: BT-DMTU exhibits anti-inflammatory effects, which could be relevant for conditions involving inflammation .

Larvicidal and Adulticidal Activities

Researchers have investigated BT-DMTU’s effects on Aedes aegypti, a mosquito species responsible for transmitting diseases like dengue and Zika. The compound shows promise as a larvicide and adulticide .

Future Directions

Benzothiazole derivatives continue to be a topic of interest in various fields, especially in medicinal chemistry due to their diverse biological activities. Future research may focus on developing new synthesis methods, exploring their biological activities, and improving their safety profiles .

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-1,1-dimethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-13(2)10(14)12-9-11-7-5-3-4-6-8(7)15-9/h3-6H,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKIAKVYCNVNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)NC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324766
Record name 3-(1,3-benzothiazol-2-yl)-1,1-dimethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794003
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(1,3-Benzothiazol-2-yl)-1,1-dimethylthiourea

CAS RN

6423-79-6
Record name 3-(1,3-benzothiazol-2-yl)-1,1-dimethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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